molecular formula C9H13NO3S B172965 N-(2-ethoxyphenyl)methanesulfonamide CAS No. 198486-31-6

N-(2-ethoxyphenyl)methanesulfonamide

Cat. No.: B172965
CAS No.: 198486-31-6
M. Wt: 215.27 g/mol
InChI Key: HIKCSKLXYWTBOT-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)methanesulfonamide is an organic compound with the molecular formula C9H13NO3S and a molecular weight of 215.27 g/mol It is a sulfonamide derivative, which means it contains a sulfonamide functional group attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-ethoxyphenyl)methanesulfonamide can be synthesized through several methods. One common approach involves the reaction of 2-ethoxyaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired sulfonamide product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-ethoxyphenyl)methanesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. This interaction can inhibit the activity of certain enzymes or disrupt cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-ethoxyphenyl)methanesulfonamide is unique due to the presence of the ethoxy group on the aromatic ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other sulfonamides and can lead to different applications and effects .

Properties

IUPAC Name

N-(2-ethoxyphenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-3-13-9-7-5-4-6-8(9)10-14(2,11)12/h4-7,10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIKCSKLXYWTBOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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